molecular formula C6H9N3O B6274366 N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1844866-91-6

N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B6274366
CAS No.: 1844866-91-6
M. Wt: 139.2
InChI Key:
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Description

N-(3-methyl-1H-pyrazol-5-yl)acetamide is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a 3-methyl-1H-pyrazol-5-yl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1H-pyrazol-5-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 3-methylpyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired acetamide derivative .

Another method involves the three-component reaction of 3-methylpyrazole, formaldehyde, and acetamide at elevated temperatures (140-160°C) without the use of a solvent. This reaction is carried out with a molar ratio of 3-methylpyrazole to formaldehyde to acetamide of 0.7:0.9:1 to 1.5:2.0:1, and the reaction time ranges from 3 to 10 hours. The product is purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methyl-1H-pyrazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. For example, it may act as an inhibitor of G protein-gated inwardly-rectifying potassium (GIRK) channels, modulating ion flow and cellular signaling pathways . The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound .

Properties

CAS No.

1844866-91-6

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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